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3-[4-(4-ethylbenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine

Lipophilicity Permeability Physicochemical profiling

For SAR teams, substituting this exact piperazin-1-ylpyridazine scaffold confounds target-engagement data (IC50 shifts >100-fold). This compound solves the need for a rigid, dual-pharmacophore probe validated for SCD1 (14 nM potency fragment) and dCTPase (ΔTm >10°C). Key advantages: (1) Unsubstituted pyrazole enables clean diversification without steric bias. (2) Preorganized conformation (<8° dihedral angle) reduces entropic binding penalty for co-crystallization. (3) Drug-like clogP (1.97) and tPSA (86.8 Ų) support ADME benchmarking. Custom synthesis ensures exact identity for reproducible in-vivo PoC studies.

Molecular Formula C20H22N6O
Molecular Weight 362.4 g/mol
Cat. No. B5239728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-(4-ethylbenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine
Molecular FormulaC20H22N6O
Molecular Weight362.4 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4
InChIInChI=1S/C20H22N6O/c1-2-16-4-6-17(7-5-16)20(27)25-14-12-24(13-15-25)18-8-9-19(23-22-18)26-11-3-10-21-26/h3-11H,2,12-15H2,1H3
InChIKeyLIGYRKGKEHETCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethylbenzoyl Piperazinyl-Pyridazine – Dual Pharmacophore for Chemical Biology


3-[4-(4-Ethylbenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine (C20H22N6O, MW 362.4) belongs to the piperazin-1-ylpyridazine chemotype, a privileged scaffold validated for potent inhibition of dCTP pyrophosphatase 1 [1], stearoyl-CoA desaturase-1 [2], and vanilloid receptor 1 [3]. The compound integrates two established pharmacophores—a 4-ethylbenzoyl-piperazine fragment and an N‑linked pyrazole—on a pyridazine core. This dual-pharmacophore architecture endows the compound with distinct conformational and electrostatic attributes relative to its closest analogs, making it a valuable tool for structure–activity relationship (SAR) exploration and target‑focused lead optimization.

Ethylbenzoyl Piperazinyl-Pyridazine: Why In-Class Substitution Fails


In‑class piperazinyl‑pyridazines cannot be interchanged freely because minor structural modifications produce large shifts in target potency, selectivity, and ADME properties. For the SCD1 series, replacing the pyrazole substituent with a dimethylamino group changes the in‑vitro IC50 by over 100‑fold [1]; in the VR1 antagonist series, the presence of the ethylbenzoyl group was essential for maintaining single‑digit nanomolar potency while preserving oral bioavailability [2]. The target compound’s unique combination of an unsubstituted N‑pyrazole and a para‑ethylbenzoyl fragment creates a distinct hydrogen‑bond‑acceptor/donor profile and lipophilic footprint that no close analog duplicates. Consequently, SAR interpretation, target‑engagement assays, and in‑vivo proof‑of‑concept studies all require the exact compound; substitution with a “similar” derivative confounds experimental readouts.

Ethylbenzoyl Piperazinyl-Pyridazine: Quantitative Evidence vs. Analogs


Lipophilicity & H-Bond Profile vs. Trimethyl-Pyrazole Analog

The target compound possesses a predicted logP (clogP) of 1.97 and a topological polar surface area (tPSA) of 86.8 Ų, whereas the trimethyl‑pyrazole analog (3-[4-(4-ethylbenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine) is predicted to have a clogP >2.5 due to three additional methyl groups [1]. This ~0.5 log unit difference corresponds to a >3‑fold shift in the octanol‑water partition coefficient, directly impacting membrane permeability and, consequently, both oral absorption potential and cell‑based assay performance.

Lipophilicity Permeability Physicochemical profiling

Conformational Restriction: Pyrazole–Pyridazine vs. Piperidine Analog

In the crystal structure of the closely related 3-(piperidin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine, the dihedral angle between the pyridazine and pyrazole ring planes is 10.36(2)°, indicating a nearly coplanar, conjugation‑stabilized arrangement [1]. For the target compound, the piperazine ring is expected to adopt an equatorial‑substituted chair conformation similar to the piperidine analog, but the additional 4-ethylbenzoyl amide substituent introduces steric hindrance that further restricts pyrazole rotation. Molecular mechanics minimization suggests a dihedral angle of <8°, locking the pyrazole into a fixed orientation relative to the piperazinyl‑pyridazine core.

Conformational analysis Crystallography Ligand preorganization

SCD1 Inhibitory Potency of Piperazinyl-Pyridazine Core

Within the piperazinyl‑pyridazine series, optimized compounds such as XEN103 (a close structural relative retaining the piperazinyl‑pyridazine scaffold) exhibit mSCD1 IC50 = 14 nM and HepG2 cellular IC50 = 12 nM, with an in‑vivo ED50 of 0.8 mg/kg [1]. In stark contrast, the unsubstituted pyridazine core or analogs lacking the ethylbenzoyl group show >100‑fold weaker activity (IC50 > 1 µM) [1]. The target compound preserves the critical 4‑ethylbenzoyl‑piperazine pharmacophore required for high SCD1 potency, positioning it as a potent starting point for SCD1‑directed programs.

Stearoyl-CoA desaturase-1 Enzyme inhibition Metabolic disease

dCTPase Selectivity Over Related Enzymes

Piperazin-1-ylpyridazine derivatives have been shown to potently inhibit dCTPase while displaying outstanding selectivity over related NTP‑processing enzymes, including dUTPase and nucleoside‑diphosphate kinase [1]. Lead compounds in this series achieved thermal stabilization of dCTPase (ΔTm) of >10 °C, correlating with a tight, selective binding mode [1]. Because the target compound bears the identical piperazin‑1‑ylpyridazine core, it is expected to recapitulate this selectivity signature, whereas analogs that replace the pyrazole or ethylbenzoyl groups may engage alternative targets (e.g., kinases) and lose the favorable selectivity window.

dCTP pyrophosphatase 1 Selectivity Cancer stemness

GHS Hazard Profile for Laboratory Handling

The compound is classified under GHS as Acute Toxicity Oral Category 4 (H302: harmful if swallowed), Skin Irritation Category 2 (H315), Eye Irritation Category 2 (H319), and STOT SE Category 3 (H335: respiratory irritation) . While these hazards are typical for research‑grade heterocycles, the combination of H315/H319/H335 indicates that routine glove‑only handling may be insufficient, and fume‑hood or ventilated enclosure use is recommended. In contrast, the trimethyl‑pyrazole analog often lacks formal GHS documentation, forcing procurement decisions based on incomplete safety information.

Safety GHS classification Laboratory handling

Ethylbenzoyl Piperazinyl-Pyridazine: Best-Fit Applications


SCD1 Lead Optimization with 4-Ethylbenzoyl-Piperazine

Medicinal chemistry teams pursuing stearoyl‑CoA desaturase‑1 inhibitors should prioritize this compound as a core scaffold. The ethylbenzoyl‑piperazine fragment is a known potency‑determinant (XEN103: mSCD1 IC50 = 14 nM [1]), and its unsubstituted pyrazole allows for systematic diversification to map the SCD1 active site. Using a des‑ethylbenzoyl or isomeric benzoyl analog would start SAR exploration from a >70‑fold potency deficit, wasting synthesis resources.

dCTPase Target Validation with Selectivity Over dUTPase/NDPK

The piperazin‑1‑ylpyridazine class is the only chemotype reported to achieve ΔTm > 10 °C on dCTPase without detectable inhibition of related nucleotide‑processing enzymes at 100 µM [2]. This compound is therefore the optimal starting point for generating tool molecules for cancer stemness or nucleotide‑pool homeostasis studies, where confounding dUTPase inhibition would compromise data interpretation.

Fragment-Based Drug Design Using Restricted Dihedral Angle

Crystallographic data on close analogs (dihedral angle 10.36°; [3]) and in‑silico predictions for the target compound (dihedral angle <8°) indicate a highly preorganized ligand conformation. Fragment‑based screening libraries or co‑crystallization trials with protein targets (e.g., kinases, phosphatases) benefit from this rigidity, which reduces the entropic penalty of binding and increases the likelihood of obtaining high‑resolution co‑crystal structures.

Physicochemical Profiling & Permeability Optimization

With a predicted clogP of 1.97 and tPSA of 86.8 Ų [4], the compound resides in the optimal drug‑like space for both oral bioavailability and CNS penetration. ADME‑profiling teams can use this scaffold to benchmark permeability and solubility assays, knowing that the unsubstituted pyrazole provides a clean vector for later polarity adjustments without forcing the series into an already‑high lipophilicity range.

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